4-Amino-2,3-dichlorophenol
Overview
Description
4-Amino-2,3-dichlorophenol is a chemical compound that can be synthesized and analyzed for various structural, physical, and chemical properties. Research in this area explores the synthesis methods, molecular structure, chemical reactions, and the compound's physical and chemical properties.
Synthesis Analysis
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine the molecular structures of similar compounds, highlighting strong intermolecular hydrogen bonds and the geometric arrangement of molecules (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 4-Amino-2,3-dichlorophenol and its derivatives can lead to the formation of complex structures with potential biological activities. For example, the Michael addition and the Gewald reaction have been utilized to synthesize highly substituted 2-aminothiophene heterocycles, showcasing the compound's reactivity and potential for pharmaceutical applications (Joice Thomas et al., 2017).
Scientific Research Applications
Biochemical Analysis
An improved method using 4-aminophenazone as a color coupler with sulphonated 2,4-dichlorophenol provides sensitive determination of blood glucose by the oxidase system (Barham & Trinder, 1972).
Enzymatic Research
The 2,4-dichlorophenol hydroxylase from Acinetobacter species exhibits broad substrate specificity and sensitivity to thiol-inhibiting reagents. This enzyme is a potential tool for studying environmental pollutants (Beadle & Smith, 1982).
Toxicological Studies
4-Amino-2,6-dichlorophenol exhibits nephrotoxicity and hepatotoxicity in rats, with specific doses being fatal within 24 hours. This highlights its potential risks in various applications (Rankin et al., 1994).
Environmental Impact Assessment
Chlorophenol stress affects aromatic amino acid biosynthesis in yeast, posing potential threats to human health. Identifying key genes responsible for sensitivity to chlorophenols is crucial for understanding their toxicity (Yadav et al., 2011).
Environmental Remediation
The biodegradation of 2,4-dichlorophenol using modified rotating biological contactors and other techniques has been studied for potential applications in treating contaminated water and soil. These methods aim to reduce the environmental impact of chlorophenols (Swaminathan & Ramanujam, 1999; Zhou et al., 2014; Christopher et al., 2021).
Biosensor Development
Myoglobin immobilized on a glassy carbon electrode can act as a cytochrome P450 for biosensing of 2,4-dichlorophenol, indicating potential applications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).
Wastewater Treatment
Immobilized horseradish peroxidase can effectively remove about 90% of 2,4-dichlorophenol from wastewater, demonstrating good operational stability (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,3-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHWFUQNSLMSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432174 | |
Record name | 4-amino-2,3-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-dichlorophenol | |
CAS RN |
39183-17-0 | |
Record name | 4-amino-2,3-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Di Chloro-4-Hydroxy Aniline (DCHA) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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